molecular formula C17H16N4O4S B10979946 Ethyl (2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate

Ethyl (2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B10979946
M. Wt: 372.4 g/mol
InChI Key: DVGBKGDKPGMIRV-UHFFFAOYSA-N
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Description

Ethyl (2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound with a unique structure that combines elements of phthalazine, thiazole, and ethyl acetate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate typically involves multiple steps. One common method includes the reaction of phenylhydrazine with 2-formylbenzoic acid to form a hydrazone intermediate. This intermediate then reacts with ethyl 2-bromo-2,2-difluoroacetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a catalyst like fac-[Ir(ppy)3] in THF (tetrahydrofuran) solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace certain groups within the molecule with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl (2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl (2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is unique due to its combination of a phthalazine core with a thiazole ring and an ethyl acetate group. This structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .

Properties

Molecular Formula

C17H16N4O4S

Molecular Weight

372.4 g/mol

IUPAC Name

ethyl 2-[2-[(3-methyl-4-oxophthalazine-1-carbonyl)amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C17H16N4O4S/c1-3-25-13(22)8-10-9-26-17(18-10)19-15(23)14-11-6-4-5-7-12(11)16(24)21(2)20-14/h4-7,9H,3,8H2,1-2H3,(H,18,19,23)

InChI Key

DVGBKGDKPGMIRV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=NN(C(=O)C3=CC=CC=C32)C

Origin of Product

United States

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